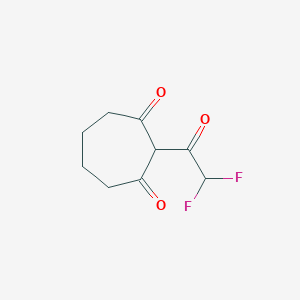
2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione: is a chemical compound with the molecular formula C₉H₁₀F₂O₃ and a molecular weight of 204.17 g/mol . This compound is characterized by the presence of a cycloheptane ring substituted with a difluoroacetyl group and two keto groups at positions 1 and 3 . It is primarily used in research and development settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione typically involves the following steps:
Cycloheptane-1,3-dione Formation: The initial step involves the formation of cycloheptane-1,3-dione through the cyclization of a suitable precursor.
Difluoroacetylation: The cycloheptane-1,3-dione is then subjected to difluoroacetylation using difluoroacetic anhydride or difluoroacetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the keto groups, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the keto groups can yield alcohols or other reduced forms of the compound.
Substitution: The difluoroacetyl group can participate in substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
Chemistry: 2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is investigated for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals .
Mecanismo De Acción
The mechanism of action of 2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 2-(2,2-Difluoroacetyl)cyclohexane-1,3-dione
- 2-(2,2-Difluoroacetyl)cyclopentane-1,3-dione
- 2-(2,2-Difluoroacetyl)cyclooctane-1,3-dione
Uniqueness: 2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered or five-membered ring analogs . The presence of the difluoroacetyl group also enhances its reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C9H10F2O3 |
|---|---|
Peso molecular |
204.17 g/mol |
Nombre IUPAC |
2-(2,2-difluoroacetyl)cycloheptane-1,3-dione |
InChI |
InChI=1S/C9H10F2O3/c10-9(11)8(14)7-5(12)3-1-2-4-6(7)13/h7,9H,1-4H2 |
Clave InChI |
IZZRDIMKTZNBBE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C(=O)C1)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene](/img/structure/B13059033.png)
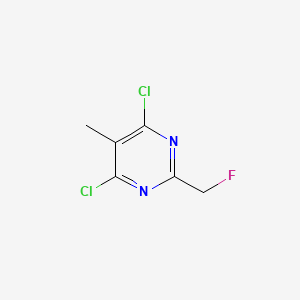
![4-(2,2-Dimethoxy-ethyl)-5-[3-(morpholine-4-sulfonyl)-phenyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B13059037.png)

![4-((4-Chlorophenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059057.png)

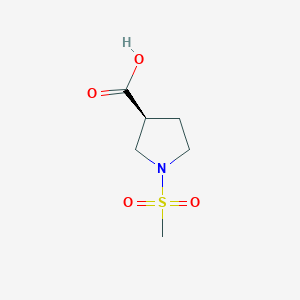

![tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate](/img/structure/B13059073.png)
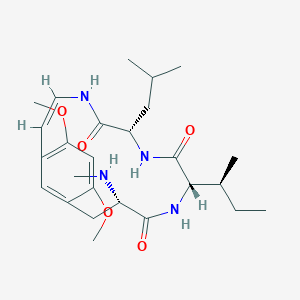
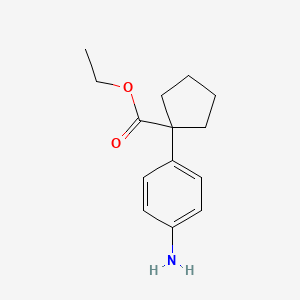
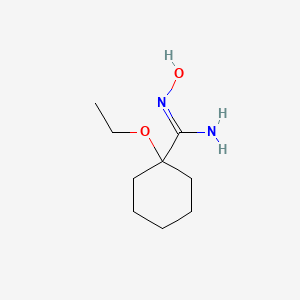
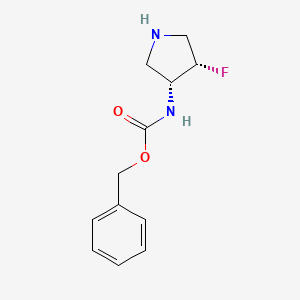
![tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13059113.png)
